Methyl 2-(cyanomethyl)benzoate

Description

The exact mass of the compound Methyl 2-(cyanomethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(cyanomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(cyanomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

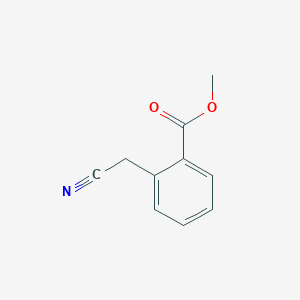

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMADSXVGXNLKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971371 | |

| Record name | Methyl 2-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5597-04-6 | |

| Record name | Methyl 2-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(Cyanomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of "Methyl 2-(cyanomethyl)benzoate"

An In-depth Technical Guide to Methyl 2-(cyanomethyl)benzoate for Researchers and Drug Development Professionals

Introduction

Methyl 2-(cyanomethyl)benzoate, a bifunctional organic molecule, serves as a significant building block in synthetic chemistry. Its structure, incorporating a methyl ester, a nitrile group, and an ortho-substituted benzene ring, offers a versatile platform for the synthesis of more complex molecules. For researchers and professionals in drug development, understanding the nuanced physicochemical properties, reactivity, and handling of this compound is paramount. This guide provides a comprehensive technical overview of Methyl 2-(cyanomethyl)benzoate, moving beyond a simple data sheet to offer insights into its synthesis, reactivity, and analytical characterization, thereby empowering its effective application in research and development. Its documented role as an impurity reference standard for the widely used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen underscores its relevance in pharmaceutical quality control and analysis.[1]

Physicochemical and Structural Properties

The unique arrangement of functional groups in Methyl 2-(cyanomethyl)benzoate dictates its physical properties and chemical behavior. The presence of both a hydrogen bond acceptor (nitrile and ester oxygen) and a lack of hydrogen bond donors influences its solubility and crystalline structure.[2]

Core Identifiers and Properties

A summary of the fundamental properties of Methyl 2-(cyanomethyl)benzoate is presented below.

| Property | Value | Source |

| IUPAC Name | methyl 2-(cyanomethyl)benzoate | [2] |

| Synonyms | 2-(Cyanomethyl)benzoic Acid Methyl Ester, o-Toluic acid, .alpha.-cyano-, methyl ester | [2] |

| CAS Number | 5597-04-6 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2][3] |

| Molecular Weight | 175.18 g/mol | [2] |

| Physical State | White to light yellow crystalline powder/solid | |

| Melting Point | 47.0 to 51.0 °C | |

| Boiling Point | 133 °C | [3] |

| Topological Polar Surface Area | 50.1 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Structural Analysis and Reactivity Overview

Methyl 2-(cyanomethyl)benzoate's reactivity is governed by its three primary functional regions: the electrophilic carbon of the ester, the electrophilic carbon of the nitrile, and the acidic α-protons of the cyanomethyl group. The ortho-positioning of the cyanomethyl and methyl ester groups can lead to unique intramolecular interactions and cyclization possibilities under certain reaction conditions.

Caption: Key reactive sites of Methyl 2-(cyanomethyl)benzoate.

The ester group is susceptible to nucleophilic acyl substitution, primarily hydrolysis (acidic or basic) to yield 2-(cyanomethyl)benzoic acid, or transesterification. The nitrile group can be reduced to a primary amine, a crucial transformation for introducing basic centers in drug candidates, or hydrolyzed to a carboxylic acid or amide.[4] The methylene bridge (-CH₂-) is activated by the adjacent electron-withdrawing nitrile group, making its protons acidic and amenable to deprotonation and subsequent alkylation or condensation reactions.

Synthesis and Purification Protocol

While various synthetic routes exist for cyanomethyl benzoates, a common and reliable method involves the nucleophilic substitution of a corresponding halomethyl derivative.[4][5] The following protocol is a representative procedure for the synthesis of Methyl 2-(cyanomethyl)benzoate.

Synthetic Workflow: Nucleophilic Cyanation

Caption: General workflow for the synthesis of Methyl 2-(cyanomethyl)benzoate.

Step-by-Step Experimental Protocol

Objective: To synthesize Methyl 2-(cyanomethyl)benzoate from Methyl 2-(bromomethyl)benzoate.

Materials:

-

Methyl 2-(bromomethyl)benzoate

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)[5]

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF.

-

Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Reaction: Heat the reaction mixture to 40-45°C and stir for 18-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).[5]

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexanes:ethyl acetate as the eluent.[5]

-

Characterization: Collect the fractions containing the product and concentrate to yield pure Methyl 2-(cyanomethyl)benzoate. Confirm the structure and purity via spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization (Predicted)

While comprehensive, peer-reviewed experimental spectra for Methyl 2-(cyanomethyl)benzoate are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on established principles.[6] These predictions are invaluable for reaction monitoring and quality control.

| Spectroscopic Technique | Predicted Key Features | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-8.0 ppm (m, 4H, Ar-H)δ ~3.9 ppm (s, 2H, -CH₂CN)δ ~3.9 ppm (s, 3H, -OCH₃) | The four aromatic protons will appear as a complex multiplet. The methylene protons adjacent to the nitrile and aromatic ring will be a singlet. The methyl ester protons will also be a distinct singlet. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~167 ppm (C=O)δ ~125-135 ppm (Ar-C)δ ~117 ppm (-C≡N)δ ~52 ppm (-OCH₃)δ ~20 ppm (-CH₂CN) | The ester carbonyl carbon is significantly downfield. The six aromatic carbons will appear in the typical aromatic region. The nitrile carbon is characteristic. The methyl and methylene carbons are in the aliphatic region. |

| FT-IR (ATR) | ν ~2250 cm⁻¹ (C≡N stretch)ν ~1720 cm⁻¹ (C=O stretch, ester)ν ~1280 cm⁻¹ (C-O stretch, ester)ν ~3050 cm⁻¹ (Ar C-H stretch) | The nitrile stretch is a sharp, medium-intensity band. The ester carbonyl stretch is a strong, sharp band. These two peaks are highly diagnostic for the presence of the key functional groups.[7] |

| Mass Spectrometry (EI) | m/z = 175 (M⁺)m/z = 144 ([M-OCH₃]⁺)m/z = 116 ([M-COOCH₃]⁺) | The molecular ion peak should be observed. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).[8][9] |

Applications in Drug Development and Organic Synthesis

The utility of Methyl 2-(cyanomethyl)benzoate stems from its capacity to act as a precursor to a variety of more complex structures.

-

Pharmaceutical Intermediate: Its positional isomer, Methyl 3-(cyanomethyl)benzoate, is a known intermediate in the synthesis of pharmaceuticals, including the anti-inflammatory drug Ketoprofen.[10][11] By extension, the ortho-isomer is a valuable synthon for creating libraries of related compounds for drug discovery.

-

Reference Standard: It is specifically used as an impurity reference material for Ketoprofen, which is critical for ensuring the quality and safety of the final drug product.[1]

-

Synthetic Building Block: The dual functionality allows for sequential or orthogonal chemical modifications. For instance, the nitrile can be converted to an amine, which can then be used in cyclization reactions involving the ester group to form heterocyclic scaffolds, a common motif in medicinal chemistry.

Safety, Handling, and Storage

Methyl 2-(cyanomethyl)benzoate is classified as a hazardous substance and requires careful handling to minimize exposure.[2][12]

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source |

| Acute Oral Toxicity | H301 | Toxic if swallowed | [2][12] |

| Acute Dermal Toxicity | H311 | Toxic in contact with skin | [2][12] |

| Acute Inhalation Toxicity | H331 | Toxic if inhaled | [2][12] |

| Skin Irritation | H315 | Causes skin irritation | [2][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][12] |

Safe Handling and Emergency Protocol

Sources

- 1. Methyl 2-Cyanomethylbenzoate | LGC Standards [lgcstandards.com]

- 2. Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(Cyanomethyl)benzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 | Benchchem [benchchem.com]

- 5. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. homework.study.com [homework.study.com]

- 10. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 11. cphi-online.com [cphi-online.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to Methyl 2-(cyanomethyl)benzoate: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 2-(cyanomethyl)benzoate, a bifunctional aromatic compound, serves as a versatile building block in the synthesis of a variety of complex organic molecules and heterocyclic systems. Its unique structure, incorporating both a methyl ester and a cyanomethyl group in an ortho relationship on a benzene ring, provides a valuable scaffold for the construction of key intermediates in medicinal chemistry and materials science. This technical guide offers an in-depth exploration of its chemical identity, synthesis, physical and chemical properties, and its strategic applications, with a particular focus on its role in the development of pharmacologically active agents.

Chemical Identity and Properties

Molecular Formula: C₁₀H₉NO₂[1][2]

Methyl 2-(cyanomethyl)benzoate is a white to off-white solid at room temperature. A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 175.19 g/mol | [2] |

| IUPAC Name | methyl 2-(cyanomethyl)benzoate | [1] |

| Synonyms | 2-(Cyanomethyl)benzoic acid methyl ester, o-Toluic acid, α-cyano-, methyl ester | [1] |

| Appearance | White to light yellow powder or crystals | TCI America |

| Melting Point | 47.0 to 51.0 °C | TCI EUROPE N.V. |

| Solubility | Soluble in methanol, chloroform | TCI EUROPE N.V. |

Synthesis of Methyl 2-(cyanomethyl)benzoate: A Strategic Approach

The most common and efficient laboratory-scale synthesis of Methyl 2-(cyanomethyl)benzoate involves a two-step process starting from methyl 2-methylbenzoate. This strategy hinges on the selective free-radical halogenation of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt.

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate

The initial step is the bromination of methyl 2-methylbenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride. The reaction proceeds via a free-radical chain mechanism, where the benzylic position is selectively brominated due to the stability of the resulting benzylic radical.

Step 2: Cyanation of Methyl 2-(bromomethyl)benzoate

The second step is a nucleophilic substitution reaction where the bromine atom in methyl 2-(bromomethyl)benzoate is displaced by a cyanide ion. This is typically achieved by treating the bromo-ester with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Experimental Protocol: Synthesis of Methyl 2-(cyanomethyl)benzoate

This protocol is adapted from established procedures for similar transformations.[3]

Materials:

-

Methyl 2-(bromomethyl)benzoate

-

Potassium cyanide (KCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF.

-

Carefully add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 40-45 °C and stir for the prescribed time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure Methyl 2-(cyanomethyl)benzoate.

Applications in Organic Synthesis and Drug Discovery

The strategic placement of the cyanomethyl and methyl ester functionalities in Methyl 2-(cyanomethyl)benzoate makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those with a nitrogen atom fused to the benzene ring.

Synthesis of Isoquinoline Derivatives

A significant application of compounds with a similar structural motif is in the synthesis of isoquinoline and isoquinolinone scaffolds. For instance, a related compound, methyl 2-cyanomethyl-3-nitrobenzoate, undergoes reductive cyclization to form 5-nitroisoquinolin-1-one.[4] This intermediate is a key precursor for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ), a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy.[4]

The general synthetic strategy involves the intramolecular cyclization of the cyanomethyl group with the ester functionality, often after a reductive or oxidative transformation of one of the functional groups. This approach provides a powerful tool for the construction of the isoquinoline core, which is a prevalent motif in many natural products and pharmaceuticals.

Precursor for Other Heterocyclic Systems

The reactivity of the cyanomethyl group and the ester functionality allows for a diverse range of chemical transformations, making Methyl 2-(cyanomethyl)benzoate a versatile starting material for the synthesis of other heterocyclic systems. For example, the cyanomethyl group can participate in condensation reactions with various electrophiles, while the ester can be hydrolyzed, reduced, or converted to other functional groups, providing multiple handles for further synthetic manipulations. While direct examples for the synthesis of benzodiazepines from this specific ortho-isomer are not prevalent in the literature, the general reactivity pattern of related dicarbonyl precursors suggests its potential utility in constructing such seven-membered ring systems.[5]

Safety and Handling

Methyl 2-(cyanomethyl)benzoate is a toxic compound and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-(cyanomethyl)benzoate is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the presence of two reactive functional groups in a synthetically useful arrangement make it an important intermediate for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. The insights provided in this technical guide are intended to support researchers and drug development professionals in leveraging the full synthetic potential of this important chemical entity.

References

- Woon, E. C. Y., Dhami, A., Sunderland, P. T., Chalkley, D. A., & Caddick, S. (2006).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588805, Methyl 2-(cyanomethyl)benzoate. Retrieved from [Link]

- Shuai, S., Mao, J., Zhou, F., Yan, Q., Chen, L., Li, J., Walsh, P. J., & Liang, G. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. The Journal of Organic Chemistry, 89(10), 6793–6797.

- Kazakova, O. B., Giniyatullina, G. V., Tulyabaev, A. R., & Tolstikov, G. A. (2019).

- Wang, C.-R., Wang, T.-T., & Wu, J.-C. (2012). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. E-Journal of Chemistry, 9(3), 1361-1366.

- Grignon-Dubois, M., & Diaba, F. (1996). Regioselective Introduction of Ethoxycarbonylmethyl and Cyanomethyl Groups into Quinoline and Isoquinoline. Journal of Chemical Research, Synopses, (1), 24-25.

- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

- Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry, 2012, 976021.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778417, Methyl 2-[(Cyanomethyl)thio]benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582554, Methyl 2-cyanobenzoate. Retrieved from [Link]

Sources

- 1. Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(Cyanomethyl)Benzoate – Biotuva Life Sciences [biotuva.com]

- 3. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 2-(cyanomethyl)benzoate: A Technical Guide

Senior Application Scientist Note: This document is intended to serve as an in-depth technical guide on the spectroscopic characterization of "Methyl 2-(cyanomethyl)benzoate." However, a comprehensive search of publicly available scientific databases and literature did not yield the detailed, validated experimental spectra (NMR, IR, MS) required for a complete analysis of this specific compound.

Therefore, to fulfill the core requirements of this guide and to provide a robust framework for researchers, we will utilize Methyl Benzoate as a primary illustrative example. The principles of spectral interpretation, experimental design, and data presentation demonstrated herein are directly applicable to the analysis of "Methyl 2-(cyanomethyl)benzoate" once reliable spectral data is obtained.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous structural elucidation of a chemical entity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this characterization process. Each technique provides a unique and complementary piece of the structural puzzle, and together they offer a high-fidelity fingerprint of the molecule.

This guide provides a detailed overview of the expected spectroscopic data for aromatic esters and nitriles, using Methyl Benzoate as a foundational model. The insights and methodologies presented are designed to be directly translatable to the analysis of "Methyl 2-(cyanomethyl)benzoate."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Illustrative Data for Methyl Benzoate (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.04 | Doublet of doublets | 2H | 8.4, 1.6 | H-2, H-6 (ortho) |

| 7.56 | Triplet of triplets | 1H | 7.4, 1.6 | H-4 (para) |

| 7.44 | Triplet | 2H | 7.8 | H-3, H-5 (meta) |

| 3.91 | Singlet | 3H | - | -OCH₃ |

Interpretation and Causality:

-

Aromatic Protons (δ 7.44-8.04): The protons on the benzene ring resonate in the downfield region (7-8 ppm) due to the deshielding effect of the aromatic ring current. The ortho protons (H-2, H-6) are the most deshielded because of their proximity to the electron-withdrawing ester group. The observed splitting patterns (doublet of doublets, triplets) are a direct result of spin-spin coupling with neighboring protons, and the coupling constants (J values) provide information about the relative positions of these protons.

-

Methyl Protons (δ 3.91): The three protons of the methyl ester group appear as a sharp singlet at 3.91 ppm. The singlet multiplicity indicates that there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to an oxygen atom of an ester.

For "Methyl 2-(cyanomethyl)benzoate," one would expect:

-

A more complex aromatic region due to the ortho-disubstitution pattern.

-

A singlet for the methyl ester protons, likely in a similar region to that of methyl benzoate.

-

A singlet for the two protons of the cyanomethyl group (-CH₂CN), the chemical shift of which would be influenced by the adjacent aromatic ring and the cyano group.

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence). A standard one-pulse experiment is typically sufficient for a preliminary spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Diagram: ¹H NMR Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

Illustrative Data for Methyl Benzoate (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 167.1 | C=O (ester) |

| 133.0 | C-4 (para) |

| 130.3 | C-1 (ipso) |

| 129.6 | C-2, C-6 (ortho) |

| 128.4 | C-3, C-5 (meta) |

| 52.1 | -OCH₃ |

Interpretation and Causality:

-

Carbonyl Carbon (δ 167.1): The ester carbonyl carbon is significantly deshielded and appears far downfield, which is highly characteristic.

-

Aromatic Carbons (δ 128.4-133.0): The aromatic carbons resonate in the typical range for benzene derivatives. The ipso-carbon (C-1), attached to the ester group, is distinguished from the other aromatic carbons.

-

Methyl Carbon (δ 52.1): The methyl carbon of the ester appears in the upfield region, consistent with an sp³-hybridized carbon attached to an oxygen atom.

For "Methyl 2-(cyanomethyl)benzoate," one would expect:

-

A signal for the nitrile carbon (-C≡N), typically around 115-120 ppm.

-

A signal for the methylene carbon (-CH₂CN).

-

A greater number of distinct signals in the aromatic region due to the loss of symmetry.

-

Signals for the ester carbonyl and methyl carbons, similar to methyl benzoate.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Illustrative Data for Methyl Benzoate (Liquid Film):

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3065-3030 | Medium | C-H stretch | Aromatic |

| 2955 | Medium | C-H stretch | -CH₃ |

| 1720 | Strong, sharp | C=O stretch | Ester |

| 1600, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1275, 1110 | Strong | C-O stretch | Ester |

Interpretation and Causality:

-

C=O Stretch (1720 cm⁻¹): The most prominent peak in the spectrum is the strong, sharp absorption from the carbonyl group of the ester. Its position is indicative of conjugation with the aromatic ring.

-

C-O Stretches (1275, 1110 cm⁻¹): These strong bands are characteristic of the C-O single bond stretches within the ester functional group.

-

Aromatic and Aliphatic C-H Stretches: The absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl group's C-H bonds.

For "Methyl 2-(cyanomethyl)benzoate," one would expect to see:

-

A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. This would be a key diagnostic peak.

-

The characteristic strong C=O stretch of the ester.

-

The C-O stretches of the ester.

-

Aromatic and aliphatic C-H stretches.

Diagram: IR Spectroscopy Workflow

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers valuable clues about its structure.

Illustrative Data for Methyl Benzoate (Electron Ionization, EI):

| m/z | Relative Intensity (%) | Assignment |

| 136 | 45 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [M - OCH₃]⁺ (Base Peak) |

| 77 | 65 | [C₆H₅]⁺ |

| 51 | 35 | [C₄H₃]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺, m/z 136): This peak corresponds to the intact molecule that has lost one electron, confirming the molecular weight of methyl benzoate.

-

Base Peak (m/z 105): The most intense peak (the base peak) results from the loss of the methoxy radical (•OCH₃) from the molecular ion. This forms a stable acylium ion.

-

Fragment Ion (m/z 77): The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion (m/z 105) results in the phenyl cation.

-

Fragment Ion (m/z 51): This is a common fragment arising from the breakdown of the phenyl ring.

For "Methyl 2-(cyanomethyl)benzoate" (MW = 175.18), one would expect:

-

A molecular ion peak at m/z 175 .

-

Possible fragmentation pathways including:

-

Loss of the methoxy radical (•OCH₃) to give a fragment at m/z 144.

-

Loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z 135.

-

Other complex rearrangements and fragmentations.

-

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of a chemical compound. While detailed experimental data for "Methyl 2-(cyanomethyl)benzoate" was not found in publicly accessible databases during the preparation of this guide, the principles and illustrative data for Methyl Benzoate provide a solid framework for any researcher undertaking the analysis of this or related molecules. The expected key spectroscopic features for "Methyl 2-(cyanomethyl)benzoate" have been outlined and serve as a predictive guide for its characterization.

References

Due to the illustrative nature of this guide using Methyl Benzoate, the references provided are foundational texts and databases for spectroscopic interpretation.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

U.S. National Library of Medicine. PubChem. [Link]

An In-depth Technical Guide to Methyl 2-(cyanomethyl)benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(cyanomethyl)benzoate is a versatile bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a variety of more complex chemical entities, including active pharmaceutical ingredients (APIs). Its structure, incorporating both a methyl ester and a cyanomethyl group on a benzene ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for this compound is methyl 2-(cyanomethyl)benzoate .[1][2] It is crucial to distinguish it from its structural isomers, methyl 3-(cyanomethyl)benzoate and methyl 4-(cyanomethyl)benzoate, where the substituents are in meta and para positions, respectively.

Common synonyms and identifiers for methyl 2-(cyanomethyl)benzoate include:

-

o-Toluic acid, α-cyano-, methyl ester[1]

-

Methyl ester of 2-cyanomethylbenzoic acid[1]

-

CAS Number: 5597-04-6[1]

-

Molecular Formula: C₁₀H₉NO₂[1]

-

Molecular Weight: 175.18 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2-(cyanomethyl)benzoate is presented in the table below. This data is essential for its handling, purification, and use in synthetic protocols.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 47.0 to 51.0 °C | |

| Molecular Weight | 175.19 | |

| Purity (GC) | >98.0% | |

| Solubility | Soluble in methanol |

Part 2: Synthesis and Reactivity

Synthesis of Methyl 2-(cyanomethyl)benzoate

The most direct and common laboratory synthesis of methyl 2-(cyanomethyl)benzoate involves the nucleophilic substitution of a benzylic halide with a cyanide salt. The typical precursor is methyl 2-(bromomethyl)benzoate.

Sources

The Genesis and Synthetic Evolution of Methyl 2-(cyanomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(cyanomethyl)benzoate, a seemingly unassuming molecule, holds a significant position in the landscape of organic synthesis, particularly as a versatile intermediate in the preparation of various pharmaceuticals and complex organic scaffolds. Its strategic placement of a cyanomethyl group ortho to a methyl ester on a benzene ring provides a rich platform for diverse chemical transformations. This guide delves into the historical discovery of this compound, tracing its synthetic lineage from the foundational chemical explorations of the late 19th century to the refined industrial processes of the modern era. We will explore the causality behind the evolution of its synthesis, providing detailed experimental protocols and a comparative analysis of different methodologies.

PART 1: Historical Context and Discovery

The story of Methyl 2-(cyanomethyl)benzoate is intrinsically linked to the burgeoning field of organic chemistry in the latter half of the 19th century. This era was characterized by a fervent exploration of aromatic chemistry, with pioneering chemists developing fundamental reactions that are still the bedrock of synthetic strategies today. While a definitive, singular "discovery" of Methyl 2-(cyanomethyl)benzoate is not prominently documented as a landmark event, its conceptual and synthetic origins can be traced back to early investigations into substituted benzoic acids and the reactivity of benzylic positions.

The intellectual framework for the synthesis of such a molecule was laid by foundational reactions like the Sandmeyer reaction (discovered in 1884), which provided a method for introducing cyano groups onto an aromatic ring, and the burgeoning understanding of nucleophilic substitution reactions.

Based on available historical chemical literature, the first synthesis of the parent acid, 2-(cyanomethyl)benzoic acid , can be inferred from the work of S. Gabriel and R. Otto in 1887 . Their research, published in the prestigious Berichte der deutschen chemischen Gesellschaft, detailed the synthesis of related compounds and laid the groundwork for accessing this structural motif. The esterification of the carboxylic acid to its methyl ester would have been a straightforward and routine transformation at the time.

The primary synthetic challenge in the late 19th century was the controlled introduction of the cyanomethyl group onto the benzene ring in a specific ortho position relative to the carboxyl group. Early methods likely involved multi-step sequences, starting from more readily available substituted toluenes or benzoic acids.

PART 2: Evolution of Synthetic Methodologies

The synthesis of Methyl 2-(cyanomethyl)benzoate has evolved significantly from its early, likely arduous, preparations to more streamlined and efficient industrial-scale processes. This evolution reflects the broader advancements in synthetic organic chemistry, including the development of new reagents, catalysts, and reaction conditions.

Early Synthetic Approaches (Late 19th and Early 20th Century)

A plausible early route to 2-(cyanomethyl)benzoic acid, the precursor to the target molecule, would have involved the following conceptual steps:

-

Starting Material: o-Toluic acid or a related derivative.

-

Halogenation: Radical bromination of the methyl group to form 2-(bromomethyl)benzoic acid.

-

Cyanation: Nucleophilic substitution of the bromide with a cyanide salt, such as potassium or sodium cyanide.

-

Esterification: Conversion of the resulting 2-(cyanomethyl)benzoic acid to its methyl ester using methanol under acidic conditions.

This pathway, while conceptually simple, would have been fraught with challenges in terms of yield, purity, and the handling of toxic reagents like cyanide salts.

Standardized Laboratory Synthesis (Mid-20th Century)

By the mid-20th century, more reliable and well-documented procedures for the synthesis of key intermediates became available. The esteemed publication, Organic Syntheses, provides a benchmark for robust and reproducible chemical preparations. A standardized and vetted procedure for the synthesis of o-carboxyphenylacetonitrile (an alternative name for 2-(cyanomethyl)benzoic acid) was published in this collection, solidifying its accessibility for the broader scientific community[1].

This procedure, while still based on classical transformations, offered optimized reaction conditions and purification methods, leading to more consistent and higher yields.

Modern Industrial Synthesis

The demand for Methyl 2-(cyanomethyl)benzoate as a key intermediate in the pharmaceutical industry, for example in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, has driven the development of highly efficient and cost-effective industrial-scale syntheses. These methods often prioritize atom economy, catalyst efficiency, and process safety.

Modern synthetic routes, as detailed in various patents, often start from readily available and inexpensive bulk chemicals. One common strategy involves the following key transformations:

-

Starting Material: o-Xylene or a related toluene derivative.

-

Oxidation: Selective oxidation of one methyl group to a carboxylic acid.

-

Halogenation: Controlled radical halogenation of the remaining methyl group.

-

Cyanation: Catalytic cyanation to introduce the nitrile functionality.

-

Esterification: Final esterification to yield Methyl 2-(cyanomethyl)benzoate.

These industrial processes often employ advanced catalytic systems to improve efficiency and minimize waste.

PART 3: Experimental Protocols and Data

Protocol 1: Classical Laboratory Synthesis of 2-(Cyanomethyl)benzoic Acid

This protocol is based on the principles outlined in historical and standardized laboratory preparations.

Step 1: Bromination of o-Toluic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-toluic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain crude 2-(bromomethyl)benzoic acid.

Causality: The use of NBS and a radical initiator allows for the selective bromination of the benzylic methyl group over aromatic bromination. The UV light provides the energy to initiate the homolytic cleavage of the initiator.

Step 2: Cyanation of 2-(Bromomethyl)benzoic Acid

-

Dissolve the crude 2-(bromomethyl)benzoic acid in a polar aprotic solvent such as DMF or DMSO.

-

Add sodium cyanide (1.2 equivalents) portion-wise at room temperature. Caution: Cyanide is highly toxic.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by pouring it into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-(cyanomethyl)benzoic acid.

Causality: The polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the cyanide salt, leaving the cyanide anion as a potent nucleophile to displace the bromide.

Step 3: Esterification of 2-(Cyanomethyl)benzoic Acid

-

Suspend 2-(cyanomethyl)benzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-(cyanomethyl)benzoate.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol in this Fischer esterification reaction.

Data Summary: Comparison of Synthetic Routes

| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Classical Lab | o-Toluic Acid | NBS, NaCN, H₂SO₄ | Moderate | Well-established, suitable for lab scale | Use of toxic reagents, multi-step |

| Industrial | o-Xylene | Oxidants, Halogens, Catalysts | High | Cost-effective, scalable, efficient | Requires specialized equipment |

PART 4: Visualizing the Synthesis

Diagram 1: Classical Synthetic Pathway

Caption: A flowchart of the classical laboratory synthesis of Methyl 2-(cyanomethyl)benzoate.

Diagram 2: Modern Industrial Approach

Caption: A simplified workflow of a modern industrial synthesis of Methyl 2-(cyanomethyl)benzoate.

Conclusion

The journey of Methyl 2-(cyanomethyl)benzoate from a theoretical construct in the minds of 19th-century chemists to a readily available industrial intermediate is a testament to the progress of organic synthesis. Its history is not one of a singular "eureka" moment but rather a gradual evolution driven by the relentless pursuit of efficiency, safety, and scalability. For today's researchers and drug development professionals, understanding this historical and synthetic context provides not only a deeper appreciation for this valuable building block but also a foundational knowledge for the innovation of future synthetic methodologies.

References

-

Price, C. C.; Rogers, R. G. o-Carboxyphenylacetonitrile. Org. Synth.1942 , 22, 23. DOI: 10.15227/orgsyn.022.0023. [Link]

Sources

Methyl 2-(cyanomethyl)benzoate: A Guide to Chemical Stability, Storage, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(cyanomethyl)benzoate (CAS No. 5597-04-6) is a versatile bifunctional intermediate crucial in the synthesis of a wide array of pharmaceutical and specialty chemical compounds.[1][2] Its structure, incorporating both a methyl ester and a cyanomethyl group, offers multiple avenues for synthetic modification but also introduces specific vulnerabilities that dictate its stability.[3] This guide provides a comprehensive analysis of the factors governing the stability of Methyl 2-(cyanomethyl)benzoate, outlines field-proven storage and handling protocols to ensure its long-term integrity, and details methodologies for assessing its purity over time.

Chemical Profile and Intrinsic Reactivity

To understand the stability of Methyl 2-(cyanomethyl)benzoate, one must first appreciate the reactivity inherent in its molecular structure. The molecule comprises three key features: a methyl ester, a nitrile group, and an activated methylene bridge, all attached to a benzene ring.

-

Methyl Ester Group: This functional group is susceptible to nucleophilic acyl substitution. The most common degradation pathway involving this group is hydrolysis, which can be catalyzed by either acid or base (saponification), cleaving the ester bond to yield 2-(cyanomethyl)benzoic acid and methanol.[3][4]

-

Nitrile Group (-C≡N): The nitrile group is also prone to hydrolysis, typically under more vigorous acidic or basic conditions than the ester.[5][6] This process occurs in a stepwise manner, first yielding an amide intermediate (Methyl 2-(2-amino-2-oxoethyl)benzoate), which can then be further hydrolyzed to the corresponding carboxylic acid (2-carboxymethylbenzoic acid).[6]

-

Activated Methylene Bridge (-CH₂-): The protons on the carbon adjacent to the electron-withdrawing nitrile group are acidic.[7] While this feature is key for synthetic applications like Knoevenagel condensations, it also means the compound can form a carbanion in the presence of a sufficiently strong base. This is less of a storage concern but highlights the need to avoid strongly basic conditions.

The interplay of these groups dictates the compound's overall stability profile. The primary, and most immediate, concern for long-term storage is the propensity for hydrolysis of the ester and, to a lesser extent, the nitrile functionality.

Critical Factors Influencing Stability

The long-term viability of Methyl 2-(cyanomethyl)benzoate hinges on the stringent control of several environmental factors.

Moisture and Humidity

Moisture is the most significant threat to the stability of this compound. As a solid with a relatively low melting point (47-51 °C), it can adsorb atmospheric moisture.[2] This moisture can facilitate slow hydrolysis of the ester and nitrile groups, even without explicit acid or base catalysts, leading to a gradual decrease in purity. Therefore, storage in a dry, desiccated environment is not merely a suggestion but a critical requirement.

Temperature

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While supplier data suggests storage at room temperature, best practices, particularly for long-term retention of high-purity material, favor cooler conditions.[2][8] One supplier specifically recommends storage in a cool and dark place below 15°C.[2] Storing at elevated temperatures, especially in the presence of trace moisture or acidic/basic impurities, will significantly shorten the compound's shelf life.

pH and Chemical Environment

The compound is highly sensitive to both acidic and basic conditions due to the catalytic effect on hydrolysis.[3][6] Contact with strong acids, bases, or even residual acidic/basic contaminants on glassware or in solvents can initiate rapid degradation. It is imperative to store the compound away from such materials and to use neutral, high-purity solvents and equipment when handling it.

Light

Although less critical than moisture and temperature, prolonged exposure to UV light can potentially provide the energy to initiate radical reactions or other degradation pathways. Storing the material in an amber or opaque container provides a necessary layer of protection.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are designed to maximize the shelf-life and preserve the purity of Methyl 2-(cyanomethyl)benzoate.

Storage Conditions

For optimal long-term stability, the following conditions should be maintained.

| Parameter | Recommendation | Rationale |

| Temperature | Cool, <15°C recommended.[2] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Dry, inert (e.g., Argon, Nitrogen). | Prevents hydrolysis from atmospheric moisture.[9][10] |

| Container | Tightly sealed, amber glass vial or bottle. | Prevents moisture ingress and protects from light.[2][9] |

| Location | Well-ventilated, locked chemical cabinet.[9][11] | Ensures safety and security due to the compound's toxicity.[1] |

Safe Handling Procedures

Methyl 2-(cyanomethyl)benzoate is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and it is a skin and eye irritant.[1][9] Adherence to strict safety protocols is mandatory.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.[9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[9][11]

-

Dispensing: Handle as a solid to minimize dust generation. Avoid breathing dust.[2][9] If making solutions, add the solid slowly to the solvent.

-

Cleaning: Wash hands and all exposed skin thoroughly after handling.[9][10] Decontaminate all surfaces and glassware after use.

Assessing Compound Stability: A Validating Protocol

Regularly assessing the purity of a stored chemical is a cornerstone of good laboratory practice. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a reliable technique for monitoring the stability of Methyl 2-(cyanomethyl)benzoate.

Protocol: RP-HPLC Purity Assessment

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of Methyl 2-(cyanomethyl)benzoate into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~1 mg/mL.

-

Further dilute this stock solution 1:10 with the same solvent mixture to a final concentration of ~100 µg/mL for analysis.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 40% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak area of the main compound and any impurity peaks.

-

Calculate the purity as a percentage of the main peak area relative to the total area of all peaks.

-

A significant increase in impurity peaks or a decrease in the main peak area over time indicates degradation. The primary hydrolysis product, 2-(cyanomethyl)benzoic acid, will have a shorter retention time under these conditions.

-

The following diagram illustrates a typical workflow for a long-term stability study.

Caption: Workflow for a comprehensive stability assessment study.

Degradation Pathways and Chemical Incompatibilities

The primary degradation mechanisms are hydrolysis reactions. The diagram below illustrates the products formed under both acidic and basic conditions.

Caption: Primary hydrolytic degradation pathways for Methyl 2-(cyanomethyl)benzoate.

To prevent unintended reactions and degradation, avoid storage with or exposure to the following classes of chemicals:

| Incompatible Class | Examples | Rationale of Hazard |

| Strong Acids | HCl, H₂SO₄ | Catalyzes rapid hydrolysis of the ester and nitrile groups.[6] |

| Strong Bases | NaOH, KOH, NaH | Catalyzes rapid saponification of the ester and can deprotonate the active methylene group.[3] |

| Strong Oxidizing Agents | Peroxides, Nitrates | May lead to vigorous, uncontrolled oxidation reactions. |

| Strong Reducing Agents | LiAlH₄, NaBH₄ | Can reduce the ester and/or nitrile functionalities. |

Conclusion

Methyl 2-(cyanomethyl)benzoate is a stable compound when appropriate precautions are rigorously followed. Its chemical integrity is primarily threatened by moisture, which facilitates hydrolysis of its ester and nitrile functional groups. By implementing a storage strategy based on cool, dry, and dark conditions within tightly sealed containers, and by adhering to stringent safety protocols during handling, researchers can ensure the compound's purity and reliability for synthetic applications. Regular purity assessment via methods such as RP-HPLC provides a self-validating system to confirm sample integrity over its entire lifecycle in the laboratory.

References

- 1. Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(Cyanomethyl)benzoate | 5597-04-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 | Benchchem [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. 5597-04-6|Methyl 2-(cyanomethyl)benzoate|BLD Pharm [bldpharm.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

- 11. Page loading... [guidechem.com]

A Technical Guide to the Solubility of Methyl 2-(cyanomethyl)benzoate in Common Organic Solvents

Introduction

Methyl 2-(cyanomethyl)benzoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in the construction of more complex molecular architectures is intrinsically linked to its solubility characteristics in various reaction and purification media. This technical guide provides an in-depth analysis of the solubility profile of Methyl 2-(cyanomethyl)benzoate, offering a predictive framework grounded in its physicochemical properties and outlining a robust experimental protocol for empirical determination. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's behavior in solution.

Physicochemical Properties of Methyl 2-(cyanomethyl)benzoate

A foundational understanding of a compound's physical and chemical properties is paramount to predicting its solubility. Key properties for Methyl 2-(cyanomethyl)benzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [2][4] |

| Melting Point | 47.0 to 51.0 °C | [2][4] |

The presence of both a polar ester group and a polar nitrile group, contrasted with the nonpolar aromatic ring, suggests a nuanced solubility profile. The general principle of "like dissolves like" provides a preliminary framework for predicting solubility.[5][6][7] We can anticipate that solvents with moderate to high polarity will be more effective at dissolving Methyl 2-(cyanomethyl)benzoate than nonpolar solvents.

Predicted Solubility in Common Organic Solvents

The molecule possesses several key structural features that will govern its solubility:

-

Aromatic Ring: The benzene ring is a significant nonpolar feature, favoring interactions with nonpolar solvents through van der Waals forces.

-

Ester Group (-COOCH₃): This group introduces polarity and the capacity for dipole-dipole interactions. The carbonyl oxygen can also act as a hydrogen bond acceptor.

-

Cyanomethyl Group (-CH₂CN): The nitrile functionality is strongly polar and can participate in dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.

Based on these features, we can categorize the predicted solubility:

High Predicted Solubility:

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and Acetonitrile (ACN) are expected to be excellent solvents. Their high polarity and ability to engage in dipole-dipole interactions will effectively solvate both the ester and nitrile groups.

-

Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃) , being moderately polar, should readily dissolve the compound. They can interact favorably with the polar functional groups while also solvating the aromatic ring.

-

Ketones: Acetone is a polar aprotic solvent that should be effective in dissolving Methyl 2-(cyanomethyl)benzoate due to its ability to engage in dipole-dipole interactions.

Moderate Predicted Solubility:

-

Alcohols: Methanol (MeOH) and Ethanol (EtOH) are polar protic solvents. While they can hydrogen bond with the ester and nitrile groups, the nonpolar aromatic ring may limit very high solubility. The "like dissolves like" principle suggests a good, but perhaps not unlimited, solubility.[8]

-

Ethers: Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) have moderate polarity. THF is expected to be a better solvent than diethyl ether due to its higher polarity and cyclic structure which enhances its solvating power.

Low to Negligible Predicted Solubility:

-

Nonpolar Solvents: Hexanes , Toluene , and Cyclohexane are unlikely to be effective solvents. The energy required to break the crystal lattice of the solid and the weak interactions between the nonpolar solvent and the polar functional groups of Methyl 2-(cyanomethyl)benzoate will result in poor solubility.

This predictive framework is visually summarized in the following diagram:

Caption: Predicted solubility based on molecular interactions.

Experimental Protocol for Quantitative Solubility Determination

To empirically validate the predicted solubilities and obtain quantitative data, a standardized experimental protocol is essential. The following method describes the isothermal equilibrium technique, a reliable approach for determining the solubility of a solid in a liquid solvent.

Objective: To determine the solubility of Methyl 2-(cyanomethyl)benzoate in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

Methyl 2-(cyanomethyl)benzoate (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 2-(cyanomethyl)benzoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution, or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method. Record the final volume.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of Methyl 2-(cyanomethyl)benzoate of known concentrations.

-

Analyze the standard solutions and the prepared sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of Methyl 2-(cyanomethyl)benzoate in the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for solubility determination.

Implications for Research and Development

An accurate understanding of the solubility of Methyl 2-(cyanomethyl)benzoate is critical for several applications:

-

Reaction Chemistry: The choice of solvent is often dictated by the solubility of the reactants. Poor solubility can lead to slow reaction rates and incomplete conversions. For reactions involving Methyl 2-(cyanomethyl)benzoate, polar aprotic solvents are likely to be the most suitable.

-

Purification: Crystallization is a common method for purifying solid organic compounds.[5] Knowledge of solubility in different solvents at various temperatures is essential for developing an effective crystallization protocol. A good crystallization solvent system is one in which the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical parameter. It influences bioavailability and the choice of formulation excipients.

Conclusion

While specific, publicly available quantitative solubility data for Methyl 2-(cyanomethyl)benzoate is limited, a robust predictive framework can be established based on its molecular structure. The presence of both polar and nonpolar moieties suggests a preference for polar aprotic and moderately polar solvents. For applications requiring precise solubility data, the isothermal equilibrium method detailed in this guide provides a reliable and accurate experimental approach. This understanding of solubility is fundamental for the effective utilization of Methyl 2-(cyanomethyl)benzoate in synthetic chemistry and drug development.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Factors affecting solubility. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Methyl 2-(cyanomethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

What Affects Solubility Of Organic Compounds? (2025, February 9). Chemistry For Everyone. Retrieved from [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved from [Link]

-

Methyl 2-cyanobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

- Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.

-

Methyl 3-(cyanomethyl)benzoate synthetic method. (2015). SciSpace. Retrieved from [Link]

-

CAS No : 5597-04-6 | Product Name : Methyl 2-(cyanomethyl)benzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(Cyanomethyl)benzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 2-(Cyanomethyl)benzoate | 5597-04-6 | TCI EUROPE N.V. [tcichemicals.com]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

"Methyl 2-(cyanomethyl)benzoate" melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 2-(cyanomethyl)benzoate: Melting and Boiling Point Determination

Introduction

Methyl 2-(cyanomethyl)benzoate is a bifunctional organic molecule incorporating both an ester and a nitrile group. This structural arrangement makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. An accurate understanding of its fundamental physicochemical properties is paramount for its effective use in these applications. Among the most critical of these properties are the melting and boiling points. These thermal transition points are not merely constants; they are indicators of purity and provide essential information for reaction setup, purification, and storage.

This guide provides a comprehensive overview of the melting and boiling points of Methyl 2-(cyanomethyl)benzoate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical characteristics. We will delve into the theoretical underpinnings of phase transitions, present established values for the compound, and provide detailed, field-proven protocols for their experimental determination.

Physicochemical Properties of Methyl 2-(cyanomethyl)benzoate

The physical state and thermal behavior of a compound are dictated by the strength of its intermolecular forces. For Methyl 2-(cyanomethyl)benzoate, these include dipole-dipole interactions and van der Waals forces. The melting point signifies the temperature at which the compound transitions from a well-ordered crystalline solid to a disordered liquid state, while the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to a phase change from liquid to gas.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [3][4] |

| Molecular Weight | 175.19 g/mol | [4] |

| Physical Form | Crystalline Powder / Solid | [4] |

| Color | White to Light Yellow | [4] |

| Melting Point | 49 °C | [4] |

| 47.0 to 51.0 °C | ||

| Boiling Point | 133 °C | [4] |

Note: The boiling point may be specified at a reduced pressure. It is crucial to note the pressure at which a boiling point is measured, as it significantly affects the value.[1]

Experimental Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A pure crystalline solid will typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[5][6] The capillary method is a widely adopted and reliable technique for this determination.[7]

Protocol: Capillary Method for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which offers greater control and accuracy than traditional oil bath methods.

1. Sample Preparation:

- Ensure the sample of Methyl 2-(cyanomethyl)benzoate is completely dry, as moisture can depress the melting point.

- If the sample is not already a fine powder, gently crush the crystals using a mortar and pestle. This ensures uniform packing in the capillary tube.

- Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.

- To pack the sample at the bottom of the sealed tube, tap the tube gently on a hard surface or drop it through a long glass tube.[2]

2. Apparatus Setup and Measurement:

- Insert the packed capillary tube into the sample holder of the melting point apparatus.[7]

- If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (e.g., 10-20°C per minute) to get a rough estimate.[2]

- For an accurate measurement, set the starting temperature to about 10-15°C below the expected melting point of 49°C.

- Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

- Observe the sample through the viewing eyepiece.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

- Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

3. Data Interpretation:

- A sharp melting range (e.g., 48.5-49.5°C) is indicative of a pure sample.

- A broad and depressed melting range (e.g., 45-48°C) suggests the presence of impurities.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Experimental Determination of Boiling Point

The boiling point is another fundamental physical property that aids in compound identification and assessment of purity.[1] It is highly sensitive to changes in atmospheric pressure; a lower atmospheric pressure results in a lower boiling point.[1] For small sample quantities, the micro-reflux or capillary method is a convenient and accurate technique.[8]

Protocol: Micro-Boiling Point Determination (Capillary Method)

This method relies on trapping the vapor of the boiling liquid to determine the temperature at which its vapor pressure equals the atmospheric pressure.

1. Apparatus Setup:

- Add approximately 0.5 mL of Methyl 2-(cyanomethyl)benzoate to a small test tube or fusion tube.

- Take a standard melting point capillary tube and seal one end using a flame.

- Place the sealed capillary tube, open end down, into the liquid in the test tube.

- Attach the test tube to a thermometer using a wire or rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

- Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block).[8]

2. Measurement:

- Begin heating the bath gently and with continuous stirring (if using a beaker and hot plate).

- As the temperature rises, air trapped in the inverted capillary will be expelled, seen as a slow stream of bubbles.[8]

- As the liquid approaches its boiling point, the vapor pressure increases, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

- Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

- The stream of bubbles will slow down and eventually stop. At the point where the bubbling ceases and the liquid just begins to be drawn up into the capillary tube, the vapor pressure of the sample equals the external pressure.[1][8]

- Record the temperature at this exact moment. This is the boiling point of the liquid.

3. Pressure Correction:

- If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point may need to be corrected. Nomographs or established formulas can be used for this purpose.

Workflow for Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Conclusion

The melting point (49°C) and boiling point (133°C) of Methyl 2-(cyanomethyl)benzoate are critical parameters for its handling, purification, and use in synthetic applications. The experimental protocols detailed in this guide, namely the capillary methods for both melting and boiling point determination, represent robust and reliable techniques for verifying these values and assessing sample purity in a laboratory setting. A diligent and precise application of these methods is essential for ensuring the quality and consistency of research and development outcomes.

References

-

Measuring the Melting Point. (2023-05-08). Westlab Canada. [Link]

-

Boiling Points - Concept. (2020-03-26). JoVE. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

Melting point determination. Royal Society of Chemistry. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [https://www.umsl.edu/chemistry/organic-chemistry/Lab_Manual/ एक्सपेरिमेंट्स/1-MeltingPoints.pdf]([Link] एक्सपेरिमेंट्स/1-MeltingPoints.pdf)

-

Methyl 2-(cyanomethyl)benzoate. PubChem, National Institutes of Health. [Link]

Sources

- 1. Video: Boiling Points - Concept [jove.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(Cyanomethyl)benzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 7. westlab.com [westlab.com]

- 8. uomus.edu.iq [uomus.edu.iq]

hazards and safety precautions for handling "Methyl 2-(cyanomethyl)benzoate"

An In-Depth Technical Guide to the Safe Handling of Methyl 2-(cyanomethyl)benzoate for Research and Development Professionals

Introduction